2-Chloro-5-fluoro-4-propoxypyrimidine
Overview
Description
2-Chloro-5-fluoro-4-propoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 in the ring structure. This compound is characterized by the presence of chlorine, fluorine, and propoxy groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Pyrimidine derivatives often target enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
The compound might interact with its target enzyme and inhibit its function, leading to disruption of nucleic acid synthesis .
Biochemical Pathways
The affected pathways would likely involve DNA replication and RNA transcription processes, given the potential target of pyrimidine derivatives .
Result of Action
The molecular and cellular effects would likely involve disruption of DNA replication and RNA transcription, potentially leading to cell cycle arrest or apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-propoxypyrimidine typically involves the substitution reactions on a pyrimidine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the pyrimidine ring is replaced by a nucleophile. For instance, starting from 2,4-dichloro-5-fluoropyrimidine, the propoxy group can be introduced using propanol in the presence of a base such as potassium carbonate (K_2CO_3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-propoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)_2), triphenylphosphine (PPh_3), and potassium carbonate (K_2CO_3) in solvents like tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
2-Chloro-5-fluoro-4-propoxypyrimidine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the propoxy group, making it less versatile in certain synthetic applications.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
2-Chloro-5-(trifluoromethyl)pyrimidine: The trifluoromethyl group provides different electronic and steric effects compared to the propoxy group.
Uniqueness
2-Chloro-5-fluoro-4-propoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The propoxy group enhances its solubility and reactivity, while the chlorine and fluorine atoms contribute to its electron-withdrawing nature, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-propoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPTAIPASIAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287141 | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40423-59-4 | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40423-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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